2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is an organic compound that features a bromomethyl group, a nitro group, and a polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The polyether chain can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized products with modifications to the polyether chain.
Scientific Research Applications
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Pharmaceuticals: Potential precursor for drug molecules or active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes electron transfer reactions to form an amino group.
Oxidation: The polyether chain undergoes electron loss, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-benzene: Lacks the nitro group, making it less reactive in certain reactions.
2-(Bromomethyl)-1-[2-(2-ethoxyethoxy)ethoxy]-4-nitrobenzene: Similar structure but with ethoxy groups instead of methoxy groups, affecting its solubility and reactivity.
2-(Chloromethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene: Chlorine instead of bromine, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is unique due to the combination of its bromomethyl group, nitro group, and polyether chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H16BrNO5 |
---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene |
InChI |
InChI=1S/C12H16BrNO5/c1-17-4-5-18-6-7-19-12-3-2-11(14(15)16)8-10(12)9-13/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
KHSBROABSAXAIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.